molecular formula C21H20INO6 B7790831 Bicuculline(-) methiodide

Bicuculline(-) methiodide

Cat. No.: B7790831
M. Wt: 509.3 g/mol
InChI Key: HKJKCPKPSSVUHY-HMEPSURWSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bicuculline(-) methiodide: is a phthalide isoquinoline alkaloid extracted from the plant Dicentra cucullaria . It is known for its role as a gamma-aminobutyric acid (GABA) receptor antagonist, specifically targeting GABA_A receptors . This compound is widely used in neuroscience research due to its ability to block inhibitory neurotransmission.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bicuculline(-) methiodide is prepared from (+)-bicuculline through a methiodide formation process . The synthetic route involves the reaction of (+)-bicuculline with methyl iodide under controlled conditions to yield this compound . The reaction typically requires anhydrous conditions and a suitable solvent such as chloroform.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: Bicuculline(-) methiodide primarily undergoes substitution reactions due to the presence of the methiodide group . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at room temperature.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used. These reactions often require acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed. These reactions are usually conducted in anhydrous solvents under inert atmosphere.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxidized forms of the compound.

Scientific Research Applications

Bicuculline(-) methiodide has a wide range of applications in scientific research :

    Neuroscience: It is used to study the role of GABA_A receptors in inhibitory neurotransmission and to investigate the mechanisms of synaptic plasticity and neuronal excitability.

    Pharmacology: The compound is employed to explore the effects of GABA_A receptor antagonism on various physiological and pathological processes, including epilepsy and anxiety disorders.

    Toxicology: this compound is used to assess the neurotoxic effects of GABA_A receptor inhibition and to develop potential therapeutic interventions for neurodegenerative diseases.

    Drug Development: It serves as a reference compound in the development of new GABA_A receptor modulators and inhibitors.

Comparison with Similar Compounds

Comparison: Bicuculline(-) methiodide is more water-soluble and stable compared to its counterparts like bicuculline methobromide and bicuculline methochloride . This increased solubility and stability make it more suitable for certain experimental conditions, particularly in aqueous environments. Additionally, this compound has been reported to have non-GABA receptor-mediated actions, including effects on calcium-dependent potassium channels . This unique property distinguishes it from other similar compounds and broadens its range of applications in scientific research.

Properties

IUPAC Name

6-[(5S)-6,6-dimethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-6-ium-5-yl]-6H-furo[3,4-g][1,3]benzodioxol-8-one;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20NO6.HI/c1-22(2)6-5-11-7-15-16(26-9-25-15)8-13(11)18(22)19-12-3-4-14-20(27-10-24-14)17(12)21(23)28-19;/h3-4,7-8,18-19H,5-6,9-10H2,1-2H3;1H/q+1;/p-1/t18-,19?;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKJKCPKPSSVUHY-HMEPSURWSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(CCC2=CC3=C(C=C2C1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+]1(CCC2=CC3=C(C=C2[C@H]1C4C5=C(C6=C(C=C5)OCO6)C(=O)O4)OCO3)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20INO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bicuculline(-) methiodide
Reactant of Route 2
Reactant of Route 2
Bicuculline(-) methiodide
Reactant of Route 3
Bicuculline(-) methiodide
Reactant of Route 4
Bicuculline(-) methiodide
Reactant of Route 5
Bicuculline(-) methiodide
Reactant of Route 6
Bicuculline(-) methiodide

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